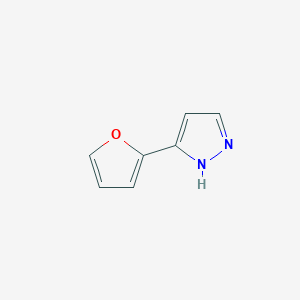

3-(furan-2-yl)-1H-pyrazole

Descripción general

Descripción

“3-(furan-2-yl)-1H-pyrazole” is a chemical compound that contains a furan ring and a pyrazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

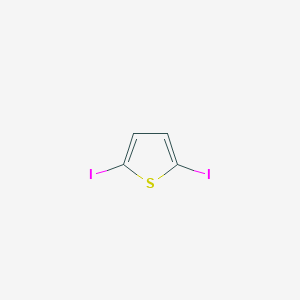

The synthesis of “3-(furan-2-yl)-1H-pyrazole” and similar compounds often involves reactions such as hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The synthesis can also involve the hydration of carbon–carbon double bonds in the side chain and furane ring .

Molecular Structure Analysis

The molecular structure of “3-(furan-2-yl)-1H-pyrazole” and similar compounds often involves a furan ring and a pyrazole ring. The C7–N1 distance indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .

Chemical Reactions Analysis

“3-(furan-2-yl)-1H-pyrazole” and similar compounds undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution with arenes . Additionally, these compounds can undergo secondary transformations under superacidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(furan-2-yl)-1H-pyrazole” and similar compounds can vary. For example, some compounds in this class are colorless liquids, but aged samples appear amber . They are miscible with but unstable in water .

Aplicaciones Científicas De Investigación

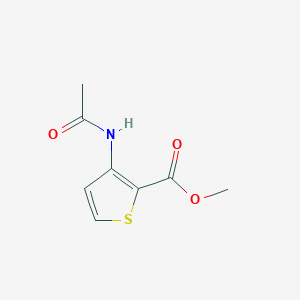

Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols

This compound is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These carbinols are important in various fields of chemistry due to their unique properties.

Synthesis of Trifluoroacetophenone Derivatives

3-(2-furyl)-1H-pyrazole is also used in the synthesis of trifluoroacetophenone derivatives . These derivatives have a wide range of applications in medicinal chemistry and drug discovery.

Inhibition of Malonyl-CoA Decarboxylase (MCD)

The compound is used in the development of malonyl-CoA decarboxylase (MCD) inhibitors . MCD is an enzyme that plays a crucial role in fatty acid metabolism, and its inhibition can be beneficial in the treatment of various metabolic disorders.

Sustainable Chemical Building Units

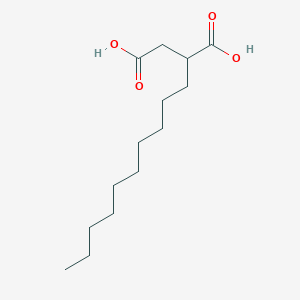

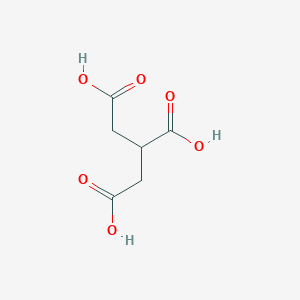

The compound and its novel-substituted derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts .

Renewable Synthesis

The renewable synthesis of 3-(2-furyl)-1H-pyrazole and its novel-substituted derivatives is an important application. This process starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .

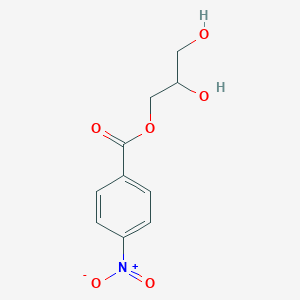

Esterification

The substituted 3-(2-furyl)-1H-pyrazole acids can be esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . This process is important in the production of various esters, which have a wide range of applications in different industries.

Mecanismo De Acción

Safety and Hazards

Safety and hazards associated with “3-(furan-2-yl)-1H-pyrazole” and similar compounds can vary. For example, some compounds in this class can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Future research on “3-(furan-2-yl)-1H-pyrazole” and similar compounds could focus on further understanding their synthesis, reactions, and properties. For example, one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions could be explored . Additionally, the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) could be investigated .

Propiedades

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTWJTDNZKWQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356009 | |

| Record name | 3-(furan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-1H-pyrazole | |

CAS RN |

32332-98-2 | |

| Record name | 3-(furan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

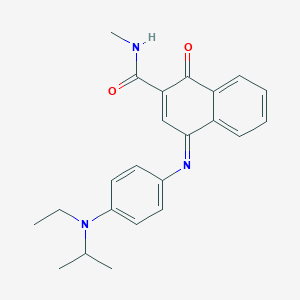

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-(furan-2-yl)-1H-pyrazole derivatives?

A1: These compounds feature a pyrazole ring core with a furan ring substituted at the 3-position. The presence of both nitrogen atoms in the pyrazole ring and the oxygen atom in the furan ring offers multiple sites for potential hydrogen bonding interactions. For instance, 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole, a specific derivative, exhibits intermolecular N—H…N hydrogen bonds leading to dimer formation. []

Q2: How are 3-(furan-2-yl)-1H-pyrazole derivatives synthesized?

A2: One common synthetic approach involves reacting a β-diketone with hydrazine hydrate. This reaction yields the desired pyrazole ring system with the furan substituent already in place. This method was successfully employed to synthesize 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole. [] Another approach involves a 1,3-dipolar cycloaddition reaction between a chalcone bearing the furan-2-yl group and an azomethine ylide. This reaction leads to spirocyclic 2-oxindole derivatives tethered to a hexahydropyrrolizine moiety through a 2’-(3-(furan-2-yl)-1H-pyrazole-4-carbonyl) linker. []

Q3: What analytical techniques are used to characterize 3-(furan-2-yl)-1H-pyrazole derivatives?

A3: Several analytical techniques are employed for structural confirmation. Elemental analysis provides the elemental composition of the synthesized compound. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. Electrospray ionization mass spectrometry (ESI-MS) determines the molecular weight and can also reveal information about fragmentation patterns and potential adduct formation, such as the dimers observed in 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole due to hydrogen bonding. []

Q4: What are the potential applications of 3-(furan-2-yl)-1H-pyrazole derivatives?

A4: While specific applications depend on the exact structure and substituents present, these compounds hold promise in various fields. The presence of nitrogen and oxygen atoms makes them suitable for coordination chemistry and the development of metal complexes. Their ability to form hydrogen bonds suggests potential applications in materials science, for instance, as building blocks for supramolecular assemblies or as components in functional materials. Furthermore, their structural similarity to known bioactive compounds makes them attractive targets for medicinal chemistry research, particularly in the development of novel antimicrobial agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)

![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)